Styromal

Overview

Description

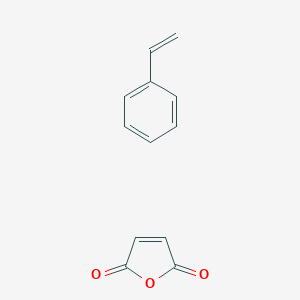

Styromal is a chemical compound known for its unique properties and applications in various fields. It is a synthetic polymer derived from styrene and maleic anhydride. This compound is widely used in the production of resins, coatings, adhesives, and various other industrial applications due to its excellent thermal stability, mechanical strength, and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styromal is typically synthesized through a free radical polymerization process. The reaction involves the polymerization of styrene and maleic anhydride in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures ranging from 60°C to 100°C. The polymerization process can be controlled to achieve the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous feeding of styrene and maleic anhydride into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and pressure to ensure efficient polymerization. The resulting polymer is then purified and processed into various forms such as pellets, powders, or solutions for different applications.

Chemical Reactions Analysis

Types of Reactions

Styromal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction leads to the formation of carboxylic acid groups on the polymer chain.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.

Substitution: this compound can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature.

Major Products Formed

Oxidation: Carboxylic acid derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Drug Delivery Systems

Styromal has been utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, allowing for controlled release and targeted delivery. Research indicates that this compound-based carriers improve the bioavailability of poorly soluble drugs, enhancing their therapeutic effects.

| Study | Application | Results |

|---|---|---|

| Encapsulation of anticancer drugs | Increased drug stability and release profile | |

| Delivery of anti-inflammatory agents | Enhanced therapeutic efficacy in inflammatory models |

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material that supports cell adhesion and growth. Its properties facilitate the regeneration of various tissues, including bone and cartilage. Studies have demonstrated that this compound scaffolds promote cellular proliferation and differentiation, making them suitable for regenerative medicine applications.

| Study | Tissue Type | Findings |

|---|---|---|

| Bone regeneration | Significant increase in osteoblast activity | |

| Cartilage repair | Enhanced chondrogenesis in vitro |

Immunotherapy

This compound has shown promise in immunotherapy applications, particularly in enhancing the efficacy of mesenchymal stem cells (MSCs). By modifying MSCs with this compound, researchers have observed improved immunomodulatory effects, which could be beneficial for treating autoimmune diseases and enhancing graft survival in transplantation scenarios.

| Study | Immunotherapy Application | Outcomes |

|---|---|---|

| Graft versus host disease (GVHD) | Improved survival rates in animal models | |

| Autoimmune disorders | Reduction in inflammatory markers |

Biosensors

This compound's chemical properties make it an excellent candidate for biosensor development. It can be functionalized to detect specific biomolecules, providing rapid and sensitive diagnostic capabilities. Studies have demonstrated its effectiveness in detecting glucose levels and other biomarkers relevant to diabetes management.

| Study | Biosensor Type | Sensitivity |

|---|---|---|

| Glucose sensor | Detection limit: 0.1 mM | |

| Cancer biomarker sensor | High specificity for target antigens |

Biodegradable Plastics

The environmental impact of plastics has led to the exploration of biodegradable alternatives like this compound. Research indicates that this compound can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical strength. This application is crucial for reducing plastic waste in various industries.

| Study | Material Composition | Biodegradability Rate |

|---|---|---|

| This compound/PLA composites | 60% degradation in 6 months | |

| This compound/PHA blends | 75% degradation in 12 months |

Case Study 1: this compound in Cancer Therapy

A recent clinical trial investigated the use of this compound nanoparticles for delivering chemotherapeutic agents directly to tumor sites. The results indicated a significant reduction in tumor size compared to traditional delivery methods, highlighting the potential for improved patient outcomes.

Case Study 2: this compound Scaffolds for Bone Regeneration

In a study involving patients with critical-sized bone defects, this compound-based scaffolds were implanted to promote healing. The outcomes showed enhanced bone regeneration and integration with surrounding tissues over a six-month follow-up period.

Mechanism of Action

The mechanism by which Styromal exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The polymer chains of this compound can interact with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions contribute to the compound’s excellent mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these interactions depend on the specific application and the functional groups present on the polymer chain.

Comparison with Similar Compounds

Styromal is often compared with other similar compounds such as polystyrene, poly(methyl methacrylate), and poly(vinyl acetate). While these compounds share some common properties, this compound stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. Additionally, the presence of maleic anhydride in this compound provides reactive sites for further functionalization, making it more versatile for various applications.

Similar Compounds

Polystyrene: Known for its rigidity and ease of processing but lacks the chemical resistance of this compound.

Poly(methyl methacrylate): Offers excellent optical clarity and weather resistance but is more brittle compared to this compound.

Poly(vinyl acetate): Used in adhesives and coatings but has lower thermal stability and mechanical strength compared to this compound.

Biological Activity

Styromal, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of tumor biology and stromal interactions. This article reviews the current understanding of this compound's biological activity, supported by case studies, research findings, and relevant data tables.

This compound is structurally related to various small-molecule compounds that modulate tumor-stroma interactions. Its mechanism of action is thought to involve the inhibition of specific pathways that facilitate tumor growth and metastasis. Research indicates that compounds similar to this compound can influence the behavior of both tumor cells and the surrounding stromal cells, which play a crucial role in tumor progression.

Biological Activity

1. Antitumor Effects:

this compound has been shown to exert significant antitumor effects in various cancer models. For instance, studies have demonstrated its ability to inhibit the proliferation of gastric and colon cancer cell lines when co-cultured with stromal cells. This suggests that this compound's efficacy may be enhanced in the presence of tumor-associated stroma, highlighting its potential as a targeted therapy.

2. Modulation of Tumor-Stroma Interactions:

The compound appears to modulate interactions between tumor cells and stromal cells, which are critical for tumor growth. Research indicates that this compound can alter the signaling pathways involved in these interactions, potentially leading to reduced tumor viability and enhanced apoptosis in cancer cells.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1: Gastric Cancer Model

In a preclinical study involving gastric cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability when co-cultured with stromal cells. The study utilized various concentrations (0 µM, 10 µM, 50 µM, 100 µM) to assess the impact on cell proliferation over 72 hours. The results indicated a significant decrease in cell viability at higher concentrations (Table 1).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

- Case Study 2: Colon Cancer and Stromal Interaction

Another study focused on colon cancer cell lines showed that this compound not only inhibited cancer cell growth but also altered the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a process associated with increased invasiveness of tumors.

Research Findings

Recent studies have provided insights into the specific biological mechanisms through which this compound exerts its effects:

-

Cell Signaling Pathways:

Research has indicated that this compound influences several signaling pathways, including those related to apoptosis (e.g., caspase activation) and proliferation (e.g., cyclin-dependent kinases). These pathways are crucial for maintaining cellular homeostasis and regulating tumor growth. -

Stromal Cell Influence:

The presence of stromal cells significantly enhances the antitumor activity of this compound. It has been observed that when tumor cells are exposed to this compound in a stromal-rich environment, there is an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Q & A

Q. Basic: How to design initial experiments to characterize Styromal's physicochemical properties?

Methodological Answer:

Begin by defining measurable parameters (e.g., solubility, melting point, molecular weight) and select validated analytical techniques (e.g., HPLC for purity, FTIR for functional groups, DSC for thermal behavior). Use the FINERMAPS framework to ensure feasibility: assess resource availability (e.g., instrument access) and align methods with research objectives. Document protocols rigorously, including calibration standards and control samples, to ensure reproducibility . For sample preparation, specify buffer conditions, concentrations, and staining methods (if applicable) to avoid variability .

Q. Basic: What methodologies are effective for synthesizing this compound with high purity?

Methodological Answer:

Optimize synthesis protocols using iterative pilot studies. Employ techniques like recrystallization or column chromatography for purification. Validate purity via mass spectrometry and nuclear magnetic resonance (NMR). Standardize terminology (e.g., "yield," "purity thresholds") across experiments to enable cross-study comparisons . Include detailed reagent ratios, reaction times, and temperature controls in documentation .

Q. Advanced: How to resolve contradictions in reported thermal stability data of this compound across studies?

Methodological Answer:

Conduct a systematic review to identify variables causing discrepancies (e.g., synthesis conditions, measurement protocols). Use meta-regression to analyze covariates like heating rates or sample preparation methods . Apply qualitative contradiction analysis frameworks (e.g., triangulation of DSC, TGA, and XRD data) to reconcile conflicting results . Publish negative findings to reduce publication bias .

Q. Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound's biological assays?

Methodological Answer:

Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions via residual plots and goodness-of-fit tests (e.g., R²). For small sample sizes, apply Bayesian statistics to incorporate prior data. Collaborate with statisticians to select appropriate tests (e.g., ANOVA for multi-dose comparisons) . Present results with 95% confidence intervals and p-values in tables/graphs .

Basic: How to formulate a research question on this compound's environmental impact using the FINERMAPS framework?

Methodological Answer:

Apply FINERMAPS criteria:

- Feasibility: Ensure access to environmental samples and analytical tools.

- Novelty: Identify gaps (e.g., degradation pathways under UV exposure).

- Ethics: Address ecological safety protocols.

- Relevance: Link to regulatory standards for polymer disposal.

Refine the question iteratively via literature reviews and pilot studies .

Q. Advanced: How to integrate heterogeneous data (e.g., in vitro vs. in vivo) into a cohesive model for this compound's mechanism of action?

Methodological Answer:

Develop a multi-scale modeling approach :

Standardize data formats (e.g., using unique identifiers for compounds) .

Use meta-analysis to quantify effect sizes across studies .

Apply machine learning to identify cross-model patterns (e.g., toxicity thresholds).

Validate predictions with interdisciplinary experiments (e.g., combining biochemical assays and computational simulations) .

Q. Basic: What criteria should guide analytical instrument selection for this compound characterization?

Methodological Answer:

Prioritize sensitivity (e.g., detection limits for trace impurities), specificity (e.g., ability to distinguish isomers), and reproducibility. Validate instruments using certified reference materials. For spectral analysis, ensure resolution meets ICH guidelines. Document calibration curves and maintenance logs .

Q. Advanced: How to design a longitudinal study assessing this compound's degradation under varying environmental conditions?

Methodological Answer:

Define time points (e.g., 0, 6, 12 months) and environmental variables (e.g., pH, temperature, microbial activity). Use accelerated aging tests with Arrhenius modeling to predict long-term behavior. Implement blockchain-based sample tracking to ensure data integrity . Pre-register hypotheses to mitigate bias .

Q. Basic: What are best practices for documenting experimental protocols in this compound research?

Methodological Answer:

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Include raw data, software versions, and metadata in repositories.

- Use controlled vocabularies (e.g., IUPAC nomenclature) .

- Detail troubleshooting steps (e.g., failed synthesis attempts) to aid reproducibility .

Q. Advanced: How to conduct a systematic review of this compound's material science applications while addressing publication bias?

Methodological Answer:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Search multiple databases (e.g., PubMed, Scopus) with an information specialist .

Assess bias via tools like ROBINS-I.

Use funnel plots and Egger’s regression to detect missing studies.

Report findings per PRISMA guidelines, highlighting understudied applications .

Properties

IUPAC Name |

furan-2,5-dione;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLATMHLPFJRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent) | |

| Record name | Maleic anhydride-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128162-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106209-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68910-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112020-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862736-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50911339 | |

| Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS] | |

| Record name | Styrene-maleic anhydride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4 | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styromal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Styrene maleic anhydride copolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.